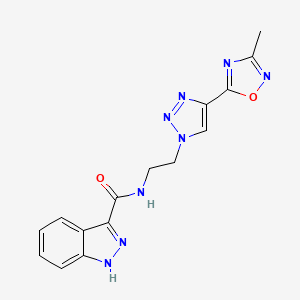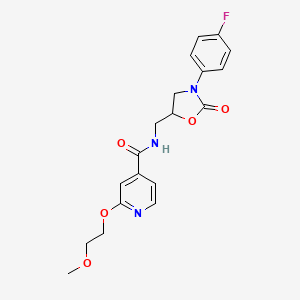
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide is a useful research compound. Its molecular formula is C19H20FN3O5 and its molecular weight is 389.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Isoxazolidine Synthesis
Isoxazolidines serve significant roles in organic chemistry, drug discovery, and chemical biology, offering a versatile framework for the development of new compounds. A method involving copper-catalyzed aminooxygenation/cyclization was demonstrated for the stereoselective synthesis of methyleneoxy-substituted isoxazolidines. This method presents an efficient route to substituted isoxazolidines with excellent yields and diastereoselectivities, which could be crucial for the synthesis of analogs of "N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide" for various applications (Karyakarte, Smith, & Chemler, 2012).
Pharmacological and Behavioral Profiles
Research into related compounds has shown potential pharmacological and behavioral benefits. For example, studies on orexin-1 receptor mechanisms and their impact on compulsive food consumption offer insights into the neurochemical pathways that compounds like "this compound" might influence, suggesting avenues for therapeutic interventions in eating disorders and possibly other compulsive behaviors (Piccoli et al., 2012).
Antimicrobial Evaluation
The development and characterization of compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities remain a critical area of research. Studies on celecoxib derivatives, for instance, have evaluated the multifaceted pharmacological activities of these compounds, highlighting the potential for "this compound" and its analogs in contributing to the development of new therapeutic agents with varied biological activities (Küçükgüzel et al., 2013).
Synthesis and Characterization
The synthesis and full characterization of related compounds using solid-state nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided comprehensive insights into their molecular structures. Such studies are fundamental in advancing the understanding of the chemical and physical properties of these compounds, facilitating their application in scientific research and pharmaceutical development (Wielgus et al., 2015).
properties
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O5/c1-26-8-9-27-17-10-13(6-7-21-17)18(24)22-11-16-12-23(19(25)28-16)15-4-2-14(20)3-5-15/h2-7,10,16H,8-9,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMBZPSMCNMXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

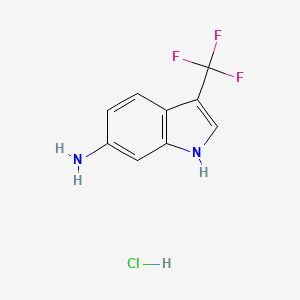
![7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2695060.png)
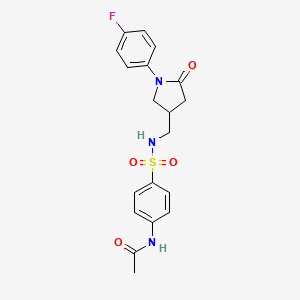
![3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2695063.png)
![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)
![sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate](/img/structure/B2695065.png)
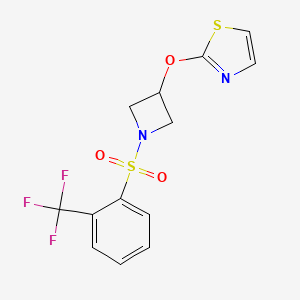

![2-[(3-Bromophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2695068.png)
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695072.png)
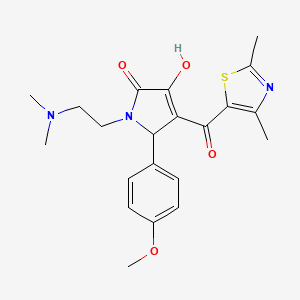
![Methyl (E)-4-[[(1R,2R)-2-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]amino]-4-oxobut-2-enoate](/img/structure/B2695075.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2695076.png)
